N-(1-Naphthyl)phthalamic Acid-d4
Description
Properties
Molecular Formula |
C₁₈H₉D₄NO₃ |
|---|---|
Molecular Weight |
295.33 |
Synonyms |
N-1-Naphthylphthalamic Acid-d4; 1-Naphthylphthalamic Acid-d4; 2-(1-Naphthylcarbamoyl)benzoic Acid-d4; 2-(N-(1-Naphthyl)amido)benzoic Acid-d4; _x000B_2-[(1-Naphthylamino)carbonyl]benzoic Acid-d4; Alanap-d4; Alanap 1-d4; Alanap 10G at Analape-d4; Grelutin-d4; |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Naphthyl Phthalamic Acid D4
Strategies for the Synthesis of N-(1-Naphthyl)phthalamic Acid
The synthesis of the parent compound, N-(1-Naphthyl)phthalamic Acid, is a straightforward and well-documented procedure in organic synthesis.
The primary pathway for synthesizing N-(1-Naphthyl)phthalamic Acid involves the reaction between two key precursor compounds: 1-Naphthylamine (B1663977) and Phthalic Anhydride (B1165640). wikipedia.orgtcichemicals.comphytotechlab.com The reaction is a nucleophilic acyl substitution. The nitrogen atom of the 1-Naphthylamine's amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Phthalic Anhydride molecule. This attack leads to the opening of the anhydride ring, forming an amide bond and a carboxylic acid group on the adjacent carbon of the benzene (B151609) ring. quora.com The result is the formation of the N-(1-Naphthyl)phthalamic acid molecule.
Reaction Scheme:
The efficiency of the synthesis is dependent on several factors that can be optimized to maximize the yield and purity of the final product. Key parameters include the choice of solvent, reaction temperature, and reaction time. The reaction is typically carried out in an aprotic solvent to prevent side reactions. The temperature must be carefully controlled; while gentle heating can facilitate the reaction, excessive heat can cause a secondary dehydration reaction, leading to the formation of the corresponding phthalimide, which is an undesired byproduct in this context.
Table 1: Representative Data on Optimization of Reaction Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 80 | 4 | 85 |
| Tetrahydrofuran (THF) | 65 | 6 | 92 |
| Dichloromethane | 40 | 8 | 88 |
| Tetrahydrofuran (THF) | 100 | 4 | 75 (Imide formation observed) |
Isotopic Labeling Techniques for Deuterium (B1214612) Incorporation
To synthesize N-(1-Naphthyl)phthalamic Acid-d4, where the four hydrogen atoms on the benzene ring of the phthalic acid portion are replaced by deuterium, the most efficient method involves using a deuterated precursor.
The most direct and site-specific strategy for synthesizing the target molecule is to use Phthalic Anhydride-d4 as the starting material. sigmaaldrich.com This isotopically labeled precursor already contains the four deuterium atoms at the desired positions on the aromatic ring. The synthesis then follows the same reaction pathway as the non-deuterated version: 1-Naphthylamine is reacted with Phthalic Anhydride-d4. This ensures that the deuterium atoms are incorporated precisely and with high efficiency into the final molecule.
Deuterated Synthesis Reaction Scheme:
An alternative, though more complex, site-specific approach would be a post-synthesis Hydrogen-Deuterium (H/D) exchange on a pre-formed N-(1-Naphthyl)phthalamic Acid molecule. This can be achieved using transition-metal catalysis. For instance, methods using a palladium catalyst with an N-heterocyclic carbene (NHC) ligand in deuterated trifluoroacetic acid have been shown to facilitate ortho-selective H/D exchange on aromatic amides. nih.gov This would direct the deuterium atoms to the positions ortho to the amide group on the phthalic acid ring.
General deuteration methods, such as acid- or base-catalyzed H/D exchange in a deuterium-rich solvent like heavy water (D₂O), are less suitable for this specific purpose. wikipedia.org While these methods can exchange labile protons (like the carboxylic acid proton), achieving exchange at the non-labile aromatic C-H positions requires harsh conditions (high temperatures and pressures) which could degrade the molecule. wikipedia.org Furthermore, such methods lack site-specificity and would likely lead to a mixture of partially deuterated products on both the naphthalene (B1677914) and phthalic rings, making it difficult to isolate the desired this compound.
Purification and Analytical Confirmation of Deuteration in this compound
Following the synthesis, the crude product must be purified and its identity and isotopic enrichment confirmed through analytical techniques.
Purification: Standard laboratory purification techniques are employed. Recrystallization from a suitable solvent is often effective for crystalline solids like this compound. If further purification is needed, column chromatography on silica (B1680970) gel can be used to separate the desired product from any unreacted starting materials or byproducts.
Analytical Confirmation: The success of the deuteration is confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): This technique confirms the incorporation of deuterium by measuring the mass-to-charge ratio of the molecule. The molecular weight of this compound is 295.32 g/mol , which is four mass units higher than its non-deuterated counterpart (291.3 g/mol ), corresponding to the replacement of four hydrogen atoms (1.008 amu) with four deuterium atoms (2.014 amu). phytotechlab.comlgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation.
¹H-NMR: In the proton NMR spectrum of the deuterated compound, the signals corresponding to the four protons on the phthalic acid aromatic ring (which typically appear as a multiplet between 7.5 and 8.1 ppm) would be absent or significantly reduced in intensity.
²H-NMR: The deuterium NMR spectrum would show a distinct signal in the aromatic region, confirming the presence and chemical environment of the incorporated deuterium atoms.
Table 2: Comparison of Analytical Data for N-(1-Naphthyl)phthalamic Acid and its d4-Analogue
| Analytical Technique | N-(1-Naphthyl)phthalamic Acid | This compound |
|---|---|---|
| Molecular Formula | C₁₈H₁₃NO₃ | C₁₈H₉D₄NO₃ |
| Molecular Weight | 291.30 | 295.32 |
| Mass Spec (M+H)⁺ | m/z 292.1 | m/z 296.1 |
| ¹H-NMR (Phthalic Ring Protons) | Present | Absent/Diminished |
| ²H-NMR (Phthalic Ring Deuterons) | Absent | Present |
Applications of N 1 Naphthyl Phthalamic Acid D4 in Plant Developmental Biology and Physiology Research
Elucidating Auxin's Role in Organogenesis and Patterning
Auxin gradients are critical for the initiation and proper development of plant organs. The application of NPA-d4 allows for the targeted disruption of these gradients, enabling detailed studies of organogenesis.
The manipulation of auxin transport via NPA-d4 has profound effects on root architecture. Inhibition of polar auxin transport has been shown to reduce primary root length and inhibit the formation of lateral root primordia. researchgate.net Studies on Arabidopsis thaliana have demonstrated that the application of NPA leads to a significant decrease in primary root extension. researchgate.net Similarly, in grape hyacinth (Muscari armeniacum), NPA treatment resulted in inhibited root growth and swelling of the elongation zones. nih.gov These studies highlight the critical role of controlled auxin flow for both primary root elongation and the initiation of lateral roots.
| Plant Species | Observed Effect of NPA Application | Reference |
| Arabidopsis thaliana | Reduction in primary root length and inhibition of lateral root primordia formation. | researchgate.net |
| Muscari armeniacum | Inhibition of root growth and swelling of elongation parts. | nih.gov |
| Zea mays (maize) | Inhibition of primary root length and lateral root density. | researchgate.net |
The initiation of leaves at the shoot apical meristem (SAM) is tightly regulated by local auxin concentrations. Research in maize (Zea mays) has shown that inhibiting polar auxin transport with NPA prevents the initiation of new leaves. nih.gov This arrest in leaf development is correlated with a failure to down-regulate the accumulation of KNOX proteins, which are crucial for maintaining the undifferentiated state of the SAM. nih.gov Furthermore, NPA treatment in maize can lead to the formation of abnormal tubular leaf bases where the margins fail to separate, a process also linked to the ectopic accumulation of KNOX proteins. nih.gov These findings underscore the intricate relationship between auxin transport, KNOX protein regulation, and the proper formation of leaf structures. nih.govmedchemexpress.com
| Plant Species | Experimental Observation with NPA | Implication for Leaf Development | Reference |
| Zea mays (maize) | Arrest of leaf initiation. | Polar auxin transport is required for leaf initiation. | nih.gov |
| Zea mays (maize) | Failure to down-regulate KNOX protein accumulation in the SAM. | Auxin transport is linked to the regulation of genes that maintain meristem identity. | nih.gov |
| Zea mays (maize) | Formation of tubular leaf bases with unseparated margins. | Proper auxin gradients are essential for the separation of leaf margins. | nih.gov |
The establishment of the basic body plan during embryogenesis is one of the earliest and most critical processes in a plant's life, and it is heavily dependent on auxin. Reports indicate that inhibitors of polar auxin transport, such as NPA, can disrupt the bilateral growth of the plant embryo during the globular stage. tcichemicals.com By blocking the establishment of auxin gradients, NPA treatment can lead to defects in the formation of the embryonic axis and cotyledons, demonstrating the fundamental requirement of directed auxin flow for the transition from radial to bilateral symmetry in the developing embryo.
Analysis of Plant Responses to Environmental Stimuli
Plants, being sessile organisms, must constantly adapt their growth and development in response to environmental cues. Auxin plays a central role in mediating these responses.
The differential growth of plant organs in response to gravity (gravitropism) and light (phototropism) is classicly attributed to the redistribution of auxin. The application of NPA has been shown to disrupt the gravitropic response of roots. nih.gov In Muscari armeniacum, NPA treatment caused a disruption of the gravitropic direction of root growth. nih.gov Similarly, studies in Arabidopsis thaliana have demonstrated that NPA can block the gravity response in roots. mdpi.com This occurs because inhibiting polar auxin transport prevents the establishment of the differential auxin concentrations between the upper and lower sides of the root that are necessary to direct its growth downwards. While not explicitly detailed in the provided context for phototropism, the known mechanism of phototropic curvature also relies on lateral auxin redistribution, implying that NPA would similarly interfere with this process.
Plants respond to abiotic stresses, such as drought, salinity, and extreme temperatures, through complex signaling networks that involve multiple hormones. nih.gov Auxin signaling is a key component of these networks, and its interaction with other hormones, known as crosstalk, is crucial for a coordinated response. nih.gov For instance, the application of an auxin transport inhibitor can alter a plant's response to stress. While direct studies using NPA-d4 in this context are not detailed, the principle of hormone crosstalk suggests that disrupting auxin transport will inevitably affect the signaling pathways of other hormones like abscisic acid, ethylene, and jasmonic acid, which are all involved in abiotic stress responses. nih.govnih.gov This makes NPA-d4 a potentially powerful tool for dissecting the intricate web of hormonal interactions that govern a plant's ability to cope with environmental challenges. For example, exogenous application of various hormones and their inhibitors has been shown to modulate tolerance to heat and heavy metal stress by influencing reactive oxygen species, antioxidant activity, and photosynthesis. nih.gov
Analytical Methodologies and Quantitative Research Utilizing N 1 Naphthyl Phthalamic Acid D4
Mass Spectrometry-Based Quantification and Tracing
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its high sensitivity and specificity make it indispensable for the quantification and tracing of biomolecules. In the context of N-(1-naphthyl)phthalamic acid-d4, MS-based methods are paramount.
Stable Isotope Labeled Standard (SIS) for Internal Standard Methodologies
This compound is primarily utilized as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). lgcstandards.comlgcstandards.comscispace.com The use of a SIL internal standard is considered the gold standard for correcting variations that can occur during sample preparation and analysis, such as extraction recovery, matrix effects, and instrument response. scispace.comnih.govwur.nl
In this methodology, a known quantity of this compound is added to a sample containing the non-deuterated analyte, NPA. Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. However, due to the mass difference of four daltons, the analyte and the internal standard can be distinguished by the mass spectrometer. By comparing the peak area of the analyte to that of the known amount of the internal standard, a precise and accurate quantification of NPA can be achieved. scispace.com This approach is crucial for studying the pharmacokinetics and distribution of NPA in plant tissues.
| Parameter | Value/Description |
| Analyte | N-(1-Naphthyl)phthalamic Acid (NPA) |
| Internal Standard | This compound |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), typically negative ion mode |
| Purpose | Accurate quantification of NPA by correcting for analytical variability |
Tracer Studies for Auxin Transport Rates and Dynamics
Deuterium-labeled compounds like this compound can be used as tracers to study the transport and dynamics of molecules within biological systems. While specific studies using this compound as a tracer were not prevalent in the reviewed literature, the principle is well-established for other deuterated molecules, including auxin precursors. nih.gov By introducing the labeled compound into a plant system, researchers can track its movement and accumulation in different tissues over time using techniques like LC-MS. This allows for the investigation of transport rates and pathways of NPA and can provide insights into the mechanisms of polar auxin transport inhibition. plantae.orgnih.gov
Metabolic Flux Analysis using Deuterated Analogs
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system. nih.govnih.govyoutube.com Stable isotope labeling is a cornerstone of MFA. nih.govnih.govnih.gov While direct MFA studies employing this compound are not widely documented, the use of deuterated analogs is a common practice in the broader field of metabolic research. nih.gov In principle, by exposing a plant system to this compound, it would be possible to trace the metabolic fate of the compound. This could reveal if NPA is metabolized, and if so, identify the resulting metabolic products and quantify the rates of these transformations. Such studies would contribute to a more comprehensive understanding of how plants process this synthetic auxin transport inhibitor.
Chromatographic Separation Techniques for this compound and Related Compounds
Chromatography is an essential prerequisite for the accurate mass spectrometric analysis of complex mixtures, as it separates the analyte of interest from other matrix components. Both gas and liquid chromatography have been employed for the analysis of N-(1-naphthyl)phthalamic acid and related compounds.
Gas Chromatography (GC) Applications in Trace Analysis
Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of compounds like N-(1-naphthyl)phthalamic acid, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. nih.govnih.gov For instance, esterification of the carboxylic acid group is a common derivatization strategy. nih.gov Following separation on a GC column, the analyte can be detected by a mass spectrometer (GC-MS). This technique offers high resolution and sensitivity for trace analysis. nih.govnih.govchromatographyonline.com The analysis of this compound by GC-MS would follow the same principles, with the mass spectrometer set to detect the specific mass-to-charge ratio of the deuterated derivative.
| Parameter | Typical Value/Description |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Often required (e.g., esterification) to increase volatility |
| Column Type | Capillary columns (e.g., 5% phenyl-95% dimethylpolysiloxane) |
| Detector | Mass Spectrometer |
| Application | Trace analysis of NPA and its deuterated analog in various matrices |
Liquid Chromatography (LC) Applications in Separation and Quantification
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most common technique for the analysis of N-(1-naphthyl)phthalamic acid and its deuterated analog. sielc.commdpi.commdpi.com LC is well-suited for the analysis of non-volatile and thermally labile compounds, thus often eliminating the need for derivatization. sielc.com Reversed-phase chromatography using a C18 column is frequently employed for the separation of NPA. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid additive to ensure proper ionization. sielc.com When coupled with tandem mass spectrometry (LC-MS/MS), this method provides excellent selectivity and sensitivity for the quantification of this compound and its non-deuterated counterpart in complex biological samples. nih.govmdpi.commdpi.com
| Parameter | Typical Value/Description |
| Technique | (U)HPLC-MS/MS |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., formic acid) |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Application | High-throughput, sensitive, and specific quantification of NPA and its deuterated analog |
Spectroscopic Characterization Techniques Applied in Deuteration and Purity Assessment
The confirmation of deuteration and the assessment of purity for this compound rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure and the successful incorporation of deuterium (B1214612) at the specified positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuteration Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for verifying the position and extent of deuterium labeling in this compound. The principle lies in the fact that deuterium (²H) has a different nuclear spin and magnetic moment compared to protium (B1232500) (¹H). Consequently, the signals corresponding to the hydrogen atoms on the phthalic acid ring in the ¹H NMR spectrum of the non-deuterated compound will be absent in the spectrum of the deuterated analogue.
In ¹³C NMR spectroscopy, the presence of deuterium has a distinct effect on the signals of the carbon atoms to which they are attached. The C-D bond causes a characteristic splitting of the carbon signal and a slight upfield shift compared to a C-H bond. This provides definitive evidence of the location of the deuterium atoms.
Table 1: Illustrative ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (ppm) | Protons |
| N-(1-Naphthyl)phthalamic Acid | ~ 7.5 - 7.9 | Phthalic ring protons |
| This compound | Absent | Phthalic ring protons |
Table 2: Illustrative ¹³C NMR Spectral Data Comparison for the Phthalic Acid Moiety
| Compound | Carbon Signal | Expected Observation |
| N-(1-Naphthyl)phthalamic Acid | Carbons of the phthalic ring | Sharp singlets |
| This compound | Carbons of the phthalic ring | Triplet (due to C-D coupling) and upfield shift |
Applications of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore of N-(1-Naphthyl)phthalamic acid is composed of the naphthyl and phthaloyl systems. Since deuteration does not significantly alter the electronic structure of the chromophore, the UV-Vis spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart. The absorption maxima are primarily influenced by the π-electron system of the aromatic rings. For the related compound, phthalic acid, absorption maxima are observed at approximately 200 nm, 226 nm, and 276 nm. sielc.com
Table 3: Expected Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amide) | Stretching | ~ 3300 |
| C=O (Carboxylic Acid) | Stretching | ~ 1700 |
| C=O (Amide) | Stretching | ~ 1650 |
| C-D (Aromatic) | Stretching | ~ 2200 |
Research on Analogs and Derivatives of N 1 Naphthyl Phthalamic Acid
Structure-Activity Relationship (SAR) Studies of N-(1-Naphthyl)phthalamic Acid Analogs
The exploration of the structure-activity relationships of N-(1-Naphthyl)phthalamic acid and its analogs has been pivotal in defining the chemical requirements for the inhibition of auxin transport. These studies have led to the classification of NPA and related molecules as "phytotropins." Phytotropins are a class of chemicals that disrupt tropic responses in plants and are characterized by a specific molecular architecture.
The general structural requirements for a molecule to be classified as a phytotropin and to exhibit NPA-like activity have been elucidated through comparative studies of various analogs. These key features include a carboxylic acid group on an aromatic ring, which is connected via a bridge to a second hydrophobic aryl system.
Key structural features for the activity of phytotropins, based on the N-(1-Naphthyl)phthalamic acid scaffold, are generally understood as follows:
Aromatic Carboxylic Acid: The presence of a benzoic acid moiety with a carboxyl group is critical. The position of this group is important for the molecule's interaction with its biological target.
Ortho-Substituted Bridge: The benzoic acid must be substituted at the ortho position with a bridging group. In the case of N-(1-Naphthyl)phthalamic acid, this is an amido-carbonyl (-C(=O)NH-) linkage. The nature and conformation of this bridge are significant determinants of activity.
Second Aryl Group: The bridging group connects to a second, typically hydrophobic, aryl group. For NPA, this is a naphthyl ring system. Modifications to this aryl group can significantly impact the inhibitory potency of the molecule.
While detailed quantitative SAR data for a broad spectrum of N-(1-Naphthyl)phthalamic acid analogs is not extensively available in public literature, the general principles are well-established. For instance, it is known that even within the class of auxin transport inhibitors, there are quantitative differences in activity. Naptalam (B372988) (the non-deuterated form of N-(1-Naphthyl)phthalamic acid-d4) has been shown to be a more potent inhibitor of basipetal auxin transport than other inhibitors like morphactins or 2,3,5-triiodobenzoic acid.
The table below summarizes the core structural components of phytotropins based on the N-(1-Naphthyl)phthalamic acid model.
| Structural Component | Description in N-(1-Naphthyl)phthalamic Acid | Importance for Activity |
| Aryl Carboxylic Acid | Benzoic acid | Essential for binding to the target site. |
| Bridge | Amido-carbonyl (-C(=O)NH-) at the ortho position | Connects the two aryl systems and influences spatial orientation. |
| Second Aryl System | Naphthyl group | Provides a necessary hydrophobic interaction with the binding site. |
It has also been noted that the inhibitory effect of NPA can be dependent on the specific auxin being transported. For example, the accumulation of radiolabeled naphthylacetic acid (NAA) in cell cultures is more strongly stimulated by NPA than the accumulation of indole-3-acetic acid (IAA). oup.com This suggests a complexity in the interaction between the inhibitor, the transporter, and the auxin substrate itself.
Development of Novel Auxin Transport Inhibitors (ATIs) Based on N-(1-Naphthyl)phthalamic Acid Scaffold
The well-defined structure and potent activity of N-(1-Naphthyl)phthalamic acid have made its molecular scaffold a prime starting point for the rational design and discovery of new auxin transport inhibitors. A significant approach in this area has been the use of molecular modeling and three-dimensional pattern analysis to identify novel compounds that mimic the essential chemical and steric properties of NPA.
One prominent study utilized a set of known ligands for the NPA receptor to derive a three-dimensional model that encapsulates the critical features required for binding. This pharmacophore model was then used as a virtual template to search large chemical databases for structurally diverse molecules that could potentially fit the NPA binding site.
The process unfolded as follows:
Model Derivation: A 3D model was constructed based on the key structural characteristics of a group of compounds known to bind to the NPA receptor.
Database Screening: This model was then employed to screen a corporate database of chemical structures for molecules that matched the defined three-dimensional pattern.
In Vitro Evaluation: A selection of the compounds that fit the model were then tested for their ability to compete with radiolabeled NPA for binding to its target in microsomal membrane preparations from maize.
Physiological Activity Confirmation: The most active compounds from the binding assay were further tested for their ability to inhibit polar auxin transport in plant tissues.
This research led to the successful identification of several new classes of compounds with auxin transport inhibitory activity. Out of 77 representative molecules selected from the database screen, 19 demonstrated the ability to displace between 16% and 85% of the specifically bound NPA. Current time information in Bangalore, IN. Four of the most potent of these novel inhibitors, which belonged to chemical classes distinct from the original set used to create the model, were also confirmed to inhibit the polar transport of auxin in sections of corn coleoptiles. Current time information in Bangalore, IN.
The findings from this research are summarized in the table below.
| Research Phase | Method | Outcome |
| Pharmacophore Generation | 3D pattern analysis of known NPA receptor ligands | A predictive 3D model of the chemical and steric requirements for binding was created. |
| Virtual Screening | Use of the 3D model to search a chemical database | 467 compounds that satisfied the model's criteria were identified. |
| Binding Assay | Competition assay with radiolabeled NPA on corn microsomal membranes | 19 out of 77 tested compounds showed significant binding activity (16-85% of maximum). Current time information in Bangalore, IN. |
| In Vivo Assay | Polar auxin transport inhibition in corn coleoptile sections | Four of the most active novel compounds demonstrated physiological activity as auxin transport inhibitors. Current time information in Bangalore, IN. |
This work exemplifies how the N-(1-Naphthyl)phthalamic acid scaffold serves as a foundational tool not just for studying auxin transport, but also for the discovery of new chemical entities capable of modulating this crucial plant process. By understanding the structural basis of NPA's activity, researchers can expand the toolkit of available inhibitors, providing new avenues for both agricultural applications and fundamental biological research.
Environmental and Ecological Research Perspectives of N 1 Naphthyl Phthalamic Acid D4
Tracing Environmental Distribution and Persistence of Related Phthalamic Compounds
N-(1-Naphthyl)phthalamic Acid-d4 serves as a crucial internal standard in the analysis of its non-deuterated counterpart, naptalam (B372988), and other similar phthalamic acid derivatives in various environmental matrices. clearsynth.com The use of such deuterated standards is a cornerstone of modern analytical chemistry, enabling accurate quantification and compensation for matrix effects that can interfere with measurements. clearsynth.comnih.gov
Naptalam, a selective pre-emergent herbicide, is known for its mobility in soil, which is influenced by factors like soil type, organic matter content, and pH. wikipedia.orgepa.gov Its environmental fate is complex; it can degrade into 1-naphthylamine (B1663977), a compound of toxicological concern. epa.gov Given that naptalam and other phthalamic acid esters are found in diverse environmental compartments—from agricultural soils to aquatic sediments and even the atmosphere—understanding their distribution and persistence is of paramount importance. researchgate.netnih.govresearchgate.netnih.gov
Research utilizing this compound allows for the precise tracking of naptalam in the environment. By spiking environmental samples with a known concentration of the deuterated standard, scientists can accurately quantify the concentration of the non-labeled analyte, even at low levels. asme.orgastm.org This is because the deuterated standard behaves almost identically to the target compound during extraction and analysis but is distinguishable by mass spectrometry. nih.gov This approach has been successfully applied to quantify a range of pollutants in environmental samples, highlighting its transferability and reliability. nih.gov
Table 1: Environmental Fate Characteristics of Naptalam (Non-deuterated form)
| Property | Description | References |
| Soil Mobility | High in fine sand, sandy loam, and silt loam; retention increases with organic matter. | wikipedia.org |
| Degradation | Degrades to 1-naphthylamine and phthalic acid in soil. | nih.gov |
| Hydrolysis | Stable at neutral and alkaline pH, but hydrolyzes at acidic pH. | epa.govepa.gov |
| Biodegradation | Subject to slow microbial breakdown. | nih.gov |
Methodological Contributions to Exposome Studies and Environmental Monitoring
The "exposome" concept encompasses the totality of environmental exposures from conception onwards. Studying the exposome requires highly accurate and sensitive analytical methods to measure a wide array of chemicals in biological and environmental samples. This compound, as a deuterated internal standard, significantly contributes to the robustness of these analytical methods. clearsynth.com
In environmental monitoring, the goal is to obtain reliable data on the levels of contaminants over time and across different locations. The use of deuterated internal standards like this compound helps to ensure the quality and comparability of data generated from such monitoring programs. nih.govnih.gov This is particularly critical for phthalamic acid compounds and phthalic acid esters (PAEs), which are widespread environmental pollutants originating from various industrial and agricultural sources. researchgate.netmdpi.comut.ac.ir
The precision afforded by using this compound allows for more accurate risk assessments. By providing reliable concentration data, researchers and regulators can better evaluate the potential for exposure and the associated ecological and human health risks. The application of such standards in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is a well-established practice for the determination of trace organic pollutants in complex matrices. asme.orgastm.orgnih.gov
Table 2: Applications of Deuterated Standards in Environmental Analysis
| Application | Description | References |
| Quantitative Analysis | Enables the precise determination of analyte concentration by comparison to the internal standard. | clearsynth.com |
| Matrix Effect Compensation | Corrects for interferences from other compounds in complex environmental samples. | clearsynth.comnih.gov |
| Method Validation | Ensures the analytical method is robust, reliable, and reproducible. | clearsynth.comasme.org |
| Pollutant Monitoring | Facilitates accurate tracking of pollutants in air, water, and soil over time. | clearsynth.comnih.gov |
Conclusion and Future Research Directions
Summary of Key Research Contributions of N-(1-Naphthyl)phthalamic Acid-d4
The principal research contribution of this compound is its function as a high-fidelity internal standard in analytical chemistry, particularly in mass spectrometry-based methods. clearsynth.comaptochem.com The non-deuterated form, NPA, is a widely used chemical tool to study the polar transport of auxin, a class of plant hormones that governs numerous aspects of plant growth and development. nih.govmedchemexpress.com By inhibiting auxin transport, NPA induces a range of physiological effects, such as the attenuation of root growth, by decreasing the rate of cell production. cymitquimica.com
The introduction of deuterium (B1214612) atoms into the NPA molecule creates a stable, heavier version that is chemically almost identical to its non-deuterated counterpart but can be distinguished by its mass-to-charge ratio in a mass spectrometer. aptochem.com This key difference allows this compound to serve as an ideal internal standard for quantifying the levels of NPA in biological samples with high accuracy and precision. clearsynth.comaptochem.com
The use of such isotope-labeled standards is crucial for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the reliability of quantitative data. isolife.nlnih.gov While much of the foundational research into auxin transport inhibition has been conducted using NPA, the deuterated form, this compound, provides the analytical robustness required to confidently measure the uptake, distribution, and metabolism of the inhibitor itself.
Table 1: Key Research Contributions
| Contribution | Description | Supporting Evidence |
|---|---|---|
| High-Fidelity Internal Standard | Serves as a reliable internal standard for the quantification of N-(1-Naphthyl)phthalamic acid (NPA) in mass spectrometry-based analyses. | The use of deuterated standards is a well-established method for improving accuracy and precision in quantitative mass spectrometry. clearsynth.comaptochem.com |
| Facilitating Auxin Transport Studies | By enabling accurate quantification of NPA, it supports studies on the inhibition of polar auxin transport. | NPA is a known inhibitor of auxin transport, and its deuterated form allows for precise measurement in experimental systems. nih.govcymitquimica.com |
| Enhancing Metabolomic Analyses | Improves the quality of data in metabolomic studies focused on the effects of auxin transport inhibitors. | Isotope-labeled standards are critical for robust quantitative metabolomics. isolife.nlnih.gov |
Emerging Avenues in Auxin Biology and Chemical Probe Development
The study of auxin biology is continually evolving, with new discoveries refining our understanding of its complex signaling networks. A significant recent development has been the identification of PIN-FORMED (PIN) proteins, which are auxin exporters, as direct targets of NPA. nih.gov For decades, the precise mechanism of NPA's action was debated, but recent evidence supports a model where NPA directly binds to and inhibits the activity of these key auxin transporters. nih.gov
This refined understanding opens up new avenues for the development of more specific and potent chemical probes. The synthesis of novel deuterated or otherwise isotope-labeled compounds based on the NPA scaffold can aid in several emerging research areas:
Mapping Binding Sites: Isotope-labeled probes can be used in biochemical assays to more precisely map the NPA binding sites on PIN proteins and other potential targets.
Investigating Transporter Dynamics: The use of deuterated probes in conjunction with advanced imaging techniques could allow for the visualization and quantification of auxin transporter dynamics within living cells and tissues.
Screening for Novel Inhibitors: this compound can be used in competitive binding assays as a stable reference compound to screen for new molecules that target auxin transporters.
The development of such tools is crucial as researchers delve deeper into the tissue- and cell-specific roles of different auxin transporters and their regulation.
Potential for Advanced Analytical Applications and Systems Biology Integration
The integration of advanced analytical techniques with systems-level biological investigations is a powerful approach to unraveling the complexities of plant hormone signaling. This compound is well-positioned to contribute to these efforts in several ways:
Quantitative Proteomics: In systems-wide studies of protein expression changes in response to auxin transport inhibition, this compound can be used to accurately control for the concentration of the inhibitor, ensuring that observed changes in the proteome are directly attributable to the intended treatment.
Metabolomic Profiling: As a reliable internal standard, it enhances the quality of metabolomic studies that aim to map the global metabolic changes occurring in response to perturbations in auxin flow. For instance, studies have shown that NPA treatment can alter the levels of other plant hormones and metabolites, and accurate quantification is key to understanding these cross-talks. nih.govnih.gov
Flux Analysis: In metabolic flux analysis, where the movement of molecules through metabolic pathways is traced, deuterated compounds can be used to follow the metabolic fate of the inhibitor itself, providing insights into how it is processed by the plant.
By providing a solid analytical foundation, this compound supports the generation of high-quality, quantitative data that is essential for building accurate computational models of auxin transport and its downstream effects. This, in turn, will contribute to a more holistic understanding of how this fundamental plant hormone orchestrates growth and development.
Q & A
How does N-(1-Naphthyl)phthalamic Acid (NPA) influence cortical cell division in legume roots, and what experimental approaches validate these effects?
Answer:
NPA inhibits auxin transport, disrupting auxin gradients and inducing pseudonodule formation in legumes. In sweetclover mutants (e.g., sym-1, sym-3 loci), NPA bypasses Rhizobium signaling to trigger cortical cell divisions, observed via root sectioning and histochemical staining . Northern blotting confirms ENOD2 expression in pseudonodules, linking auxin disruption to nodulin activation . Advanced studies could incorporate NPA-d4 as a stable isotope-labeled tracer to quantify auxin transport inhibition dynamics using LC-MS, ensuring precise correlation between dosage and phenotypic outcomes.
What molecular markers distinguish NPA-induced pseudonodules from Rhizobium-induced nodules?
Answer:
ENOD2 and ENOD8 are key markers expressed in both structures, but pseudonodules lack infection threads and nitrogen-fixing symbionts . Methodologically, comparative transcript profiling via qPCR or RNA-seq can identify differential gene expression (e.g., defense-related genes in pseudonodules). Isotopic labeling with NPA-d4 in transport assays could refine spatial-temporal resolution of auxin redistribution during pseudonodulation .
How can NPA-d4 be utilized to quantify endogenous auxin transport inhibitor levels in plant tissues?
Answer:
NPA-d4 serves as an internal standard in LC-MS workflows to correct for matrix effects and ionization variability. Key steps include:
- Spike-and-recovery experiments to validate extraction efficiency.
- Calibration curves (e.g., 0.1–100 ng/mL) covering physiological ranges.
- Chromatographic separation using reversed-phase columns (C18) with MRM detection for specificity .
This approach is critical in studies correlating NPA dosage with pseudonodule formation in mutants like sym-1 (BT62) and sym-3 (BT70) .
What experimental designs address contradictions in pseudonodule frequency across sweetclover sym mutants?
Answer:
Contradictions (e.g., BT62 forming pseudonodules at 12% frequency vs. BT58 at higher rates) require:
- Replicate sampling (n ≥ 30 plants per genotype).
- Time-course studies to track auxin transport inhibition kinetics.
- Transcriptomic profiling to identify allele-specific regulatory networks.
Incorporating NPA-d4 in pulse-chase experiments could resolve whether sym-1 alleles exhibit differential uptake or metabolism .
How do auxin transport inhibitors like NPA inform models of nodule organogenesis?
Answer:
NPA-induced pseudonodules in non-nodulating mutants (e.g., sym-3 BT70) suggest auxin gradients regulate cortical cell activation independently of Rhizobium signaling . Advanced models integrate:
- Hormone flux imaging (e.g., DR5:GUS reporters) to map auxin distribution.
- Double-mutant analyses (e.g., sym-3/sym-5) to dissect genetic epistasis.
NPA-d4 could enable pharmacokinetic studies to quantify transport barriers in mutant root architectures .
What methodological pitfalls arise when analyzing ENOD2 expression in pseudonodules?
Answer:
False positives may occur due to baseline ENOD2 in vascular tissues. Mitigation strategies include:
- Tissue-specific microdissection (e.g., laser-capture) for RNA isolation.
- Normalization to housekeeping genes (e.g., ACTIN) validated for pseudonodules.
Coupling this with NPA-d4-based LC-MS ensures accurate correlation between auxin inhibitor levels and ENOD2 induction .
How can isotopic labeling resolve NPA’s role in systemic autoregulation of nodulation?
Answer:
NPA-d4 enables tracing of auxin transport dynamics across root zones. Experimental designs involve:
- Pulse-labeling roots with NPA-d4 and tracking its redistribution via imaging-MS.
- Comparing wild-type and autoregulation-deficient mutants (e.g., sunn in Medicago).
This approach clarifies whether NPA disrupts long-distance signaling critical for nodule suppression .
What controls are essential for validating pseudonodule induction assays?
Answer:
- Negative controls : Untreated roots and solvent-only (e.g., DMSO) treatments.
- Positive controls : Wild-type plants treated with Rhizobium.
- Mutant validation : Confirm sym allele phenotypes via PCR or sequencing.
Including NPA-d4 as an internal standard ensures treatment consistency across replicates .
How do sym mutants inform the genetic hierarchy of nodule development?
Answer:
Non-nodulating mutants (e.g., sym-3 BT70) block cortical cell division but retain root-hair deformation (Had+), indicating bifurcated signaling pathways . Advanced studies use:
- Transcriptome-wide association studies (TWAS) to link sym loci to auxin-responsive genes.
- CRISPR knockouts to validate gene function.
NPA-d4 aids in quantifying auxin flux changes in these genetic backgrounds .
What are the limitations of using NPA as a proxy for auxin transport studies?
Answer:
NPA may have off-target effects (e.g., altering PIN protein trafficking). Mitigation involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
